molecular formula C10H13N3 B6205282 1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine CAS No. 2090933-33-6

1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine

Cat. No. B6205282
CAS RN: 2090933-33-6
M. Wt: 175.2
InChI Key:
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Description

“1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine” is a heterocyclic compound with the molecular formula C10H13N3 and a molecular weight of 175.24 . It contains a pyrrolo[1,2-b]pyridazine moiety .


Synthesis Analysis

New pyrrolo[1,2-b]pyridazines, such as “1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine”, have been synthesized by a 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The mesoionic compounds were generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification .


Molecular Structure Analysis

The pyrrolo[1,2-b]pyridazine moiety in “1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine” is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . This structure is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

While specific chemical reactions involving “1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine” are not detailed in the available resources, pyrrolopyrazine derivatives, in general, have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Future Directions

The pyrrolo[1,2-b]pyridazine scaffold, as found in “1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine”, is a promising area for future research due to its wide range of biological activities . Further studies are needed to clearly recognize the action mechanisms of pyrrolopyrazine derivatives . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine involves the reaction of pyrrolo[1,2-b]pyridazine with propylamine.", "Starting Materials": ["Pyrrolo[1,2-b]pyridazine", "Propylamine"], "Reaction": [ "Step 1: Pyrrolo[1,2-b]pyridazine is reacted with propylamine in the presence of a suitable solvent such as ethanol or methanol.", "Step 2: The reaction mixture is heated under reflux for several hours to allow the reaction to proceed.", "Step 3: The reaction mixture is then cooled and the product is isolated by filtration or extraction with a suitable solvent.", "Step 4: The product is then purified by recrystallization or chromatography to obtain the final compound, 1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine." ] }

CAS RN

2090933-33-6

Molecular Formula

C10H13N3

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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